Acide (9,10-di(naphtalèn-2-yl)anthracèn-2-yl)boronique

Vue d'ensemble

Description

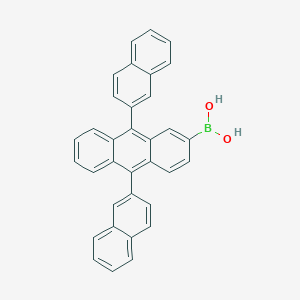

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is an organic compound with the molecular formula C34H23BO2. It is a boronic acid derivative characterized by the presence of two naphthyl groups attached to an anthracene core. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .

Applications De Recherche Scientifique

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid has several scientific research applications:

Organic Electronics: Used in the fabrication of OLEDs due to its excellent electroluminescent properties.

Material Science: Employed in the development of organic semiconductors and photovoltaic devices.

Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mécanisme D'action

Target of Action

The primary target of 9,10-Bis(2-naphthyl)anthracene-2-ylboronic acid is the organic light-emitting diode (OLED) technology . This compound is used as a blue fluorescent emissive material in OLED devices .

Mode of Action

The compound interacts with its target by inducing diverse aromatic groups to the C-2 position of 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives . This interaction results in the creation of highly efficient sky-blue emission in OLED devices .

Biochemical Pathways

The compound affects the electroluminescence (EL) performances of OLED devices . The downstream effects include the emission of sky-blue light with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE (x, y) coordinate of (0.16, 0.30) at 8 V .

Pharmacokinetics

The compound’s bioavailability in the oled device is determined by its purity, which is typically 98% .

Result of Action

The result of the compound’s action is the production of highly efficient sky-blue emission in OLED devices . This is a significant molecular and cellular effect that contributes to the performance and efficiency of these devices.

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors such as temperature and atmospheric conditions. The compound is typically stored in an inert atmosphere at room temperature , which helps maintain its stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 2-naphthylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually performed in an organic solvent like toluene under an inert atmosphere .

Industrial Production Methods

Industrial production methods for (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It participates in electrophilic aromatic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of dihydroanthracene derivatives.

Substitution: Formation of halogenated or nitrated anthracene derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.

9,10-Di(naphthalen-2-yl)anthracene: Similar structure but lacks the boronic acid group.

2-[9,10-Di(naphthalen-2-yl)anthracen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A pinacol ester derivative of the compound.

Uniqueness

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and stability in various applications. This makes it particularly valuable in the field of organic electronics .

Activité Biologique

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This compound is characterized by its unique structural properties, which include a boron atom bonded to an anthracene moiety substituted with naphthalene groups. The molecular formula for this compound is with a molecular weight of approximately 474.36 g/mol.

Boronic acids, including (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, are known to interact with biological molecules through reversible covalent bonding with diols. This property allows them to modulate various biological processes, including enzyme activity and cellular signaling pathways. The specific mechanism of action for this compound may involve:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access.

- Receptor Modulation : They may also interact with cell surface receptors, influencing signal transduction pathways critical for cell function and communication.

Biological Activity

Recent studies have explored the biological activity of (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid in various contexts:

- Antioxidant Properties : Preliminary investigations suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress by scavenging free radicals .

- Anticancer Activity : Research has indicated that boronic acids can serve as lead compounds in the development of anticancer agents. The ability of (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid to inhibit specific cancer-related enzymes positions it as a candidate for further exploration in cancer therapy .

- Enzyme Interaction Studies : Studies have demonstrated that boronic acid derivatives can selectively disrupt enzyme function in vitro. For instance, the interaction between boronic acids and certain enzymes has been shown to inhibit their catalytic activity .

Case Studies

Several case studies highlight the biological relevance of (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various boronic acids, including (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid. The results indicated significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in protecting against oxidative damage in cells .

Case Study 2: Anticancer Potential

In a series of experiments involving different cancer cell lines, (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid was tested for its ability to inhibit tumor growth. The compound demonstrated dose-dependent cytotoxicity against several cancer types, indicating its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(9,10-dinaphthalen-2-ylanthracen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H23BO2/c36-35(37)28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21,36-37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPJWLBDGLWXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631123 | |

| Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867044-28-8 | |

| Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.